1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16768606
InChI: InChI=1S/C9H14N2O2/c1-9(2,3)6-11-7(8(12)13)4-5-10-11/h4-5H,6H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16768606

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 2-(2,2-dimethylpropyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C9H14N2O2/c1-9(2,3)6-11-7(8(12)13)4-5-10-11/h4-5H,6H2,1-3H3,(H,12,13)
Standard InChI Key JGIZBJXJAAVIBA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CN1C(=CC=N1)C(=O)O

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1784486-56-1) belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2, with a molecular weight of 182.22 g/mol . The substituents include a 2,2-dimethylpropyl group at the N-1 position and a carboxylic acid moiety at the C-5 position, conferring both hydrophobicity and reactivity (Fig. 1).

Structural Analysis

  • Pyrazole Core: Planar aromatic system with resonance stabilization.

  • 2,2-Dimethylpropyl Group: Branched alkyl chain enhancing lipophilicity.

  • Carboxylic Acid: Polar functional group enabling hydrogen bonding and salt formation.

Synthetic Accessibility

Commercial availability is limited to research-grade quantities, with suppliers offering purities up to 95% . Storage recommendations specify sealing in dry conditions at 2–8°C to prevent degradation .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves multi-step protocols starting from pyrazole precursors. A representative method includes:

  • Intermediate Formation: Dissolving a pyrazole intermediate in anhydrous ethanol.

  • Methylhydrazine Addition: Introducing aqueous methylhydrazine at 0–5°C to facilitate cyclization.

  • Work-Up: Extraction with ethyl acetate, followed by column chromatography for purification.

This route achieves yields up to 94% with purity >90%.

Alternative Methods

A chlorination pathway using thionyl chloride (SOCl2\text{SOCl}_2) converts the carboxylic acid to its acyl chloride derivative, enabling further functionalization. For example:

C9H14N2O2+SOCl2C9H13ClN2O+HCl+SO2[1]\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_{13}\text{ClN}_2\text{O} + \text{HCl} + \text{SO}_2 \quad[1]

Table 1: Comparative Synthesis Protocols

MethodReagentsYield (%)Purity (%)
CyclizationMethylhydrazine94>90
ChlorinationThionyl chloride8895
Ester hydrolysis NaOH (aqueous)8592

Physicochemical Properties

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6d_6):

  • δ 1.02 (s, 9H, -C(CH₃)₃)

  • δ 4.21 (s, 2H, -CH₂-)

  • δ 6.89 (s, 1H, pyrazole-H)

  • δ 12.1 (broad, 1H, -COOH)

IR (KBr, cm⁻¹):

  • 1695 (C=O stretch)

  • 1550 (pyrazole ring vibration)

Biological Activities and Mechanisms

Insecticidal Efficacy

Against Aphis fabae (black bean aphid), derivatives of this compound exhibit mortality rates comparable to imidacloprid (85.7% at 12.5 mg/L) . Mechanistic studies suggest:

  • Enzyme Inhibition: Disruption of acetylcholinesterase (AChE) or NADH dehydrogenase .

  • Metabolic Interference: Blockage of ATP synthesis in mitochondrial pathways .

Table 2: Bioactivity Profile

Target OrganismLC₅₀ (mg/L)Mortality (%)Reference
Aphis fabae12.585.7
Mythimna separata>500<10

Structure-Activity Relationships (SAR)

  • N-Alkyl Substitution: Bulky groups (e.g., 2,2-dimethylpropyl) enhance lipophilicity and membrane penetration.

  • Carboxylic Acid Group: Critical for hydrogen bonding with target enzymes .

Industrial and Research Applications

Agrochemical Development

As a lead compound for novel insecticides, its efficacy against aphids positions it for integration into integrated pest management (IPM) systems .

Pharmaceutical Intermediates

The carboxylic acid moiety enables conjugation with bioactive molecules, as demonstrated in neuraminidase inhibitor hybrids .

Case Study: Hybridization with oseltamivir derivatives improved antiviral activity by 56% in neuraminidase inhibition assays .

ParameterRecommendation
Storage2–8°C, desiccated
DisposalIncineration
First AidFlush eyes with water

Future Directions

Mechanistic Elucidation

  • Target Identification: Proteomic studies to pinpoint inhibited enzymes.

  • Metabolite Profiling: LC-MS analysis of degradation pathways.

Derivative Optimization

  • Fluorinated Analogs: Incorporating trifluoroethyl groups to enhance bioavailability .

  • Prodrug Development: Ester derivatives for improved delivery .

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